molecular formula C21H22N2O3 B2626058 1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea CAS No. 1421441-36-2

1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea

Cat. No.: B2626058
CAS No.: 1421441-36-2
M. Wt: 350.418
InChI Key: RLYBESCJNLJHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea is a synthetic organic compound characterized by the presence of a benzhydryl group, a furan ring, and a hydroxypropyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea typically involves the following steps:

    Formation of the Benzhydryl Intermediate: The benzhydryl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkyl halide.

    Introduction of the Furan Ring: The furan ring can be incorporated via a coupling reaction with a furan derivative, such as furan-2-carboxylic acid.

    Hydroxypropyl Urea Formation: The final step involves the reaction of the benzhydryl-furan intermediate with a hydroxypropyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzhydryl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea involves its interaction with specific molecular targets. The benzhydryl group may interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions. The hydroxypropyl urea moiety may form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzhydryl-3-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)urea
  • 1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea
  • 1-Benzhydryl-3-(furan-2-ylmethoxy)-azetidine

Uniqueness

1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-benzhydryl-3-[3-(furan-2-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-18(19-12-7-15-26-19)13-14-22-21(25)23-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-12,15,18,20,24H,13-14H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYBESCJNLJHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.